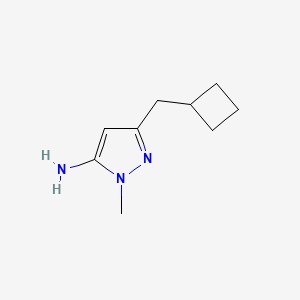

3-(Cyclobutylmethyl)-1-methyl-1H-pyrazol-5-amine

Beschreibung

3-(Cyclobutylmethyl)-1-methyl-1H-pyrazol-5-amine is a pyrazole derivative featuring a cyclobutylmethyl substituent at position 3 and a methyl group at position 1 of the pyrazole ring. The compound’s molecular formula is inferred as C10H17N3 with a molecular weight of 179.26 g/mol, based on its closest analog, 3-(Cyclobutylmethyl)-1,4-dimethyl-1H-pyrazol-5-amine (CAS 1694145-70-4) .

Eigenschaften

Molekularformel |

C9H15N3 |

|---|---|

Molekulargewicht |

165.24 g/mol |

IUPAC-Name |

5-(cyclobutylmethyl)-2-methylpyrazol-3-amine |

InChI |

InChI=1S/C9H15N3/c1-12-9(10)6-8(11-12)5-7-3-2-4-7/h6-7H,2-5,10H2,1H3 |

InChI-Schlüssel |

RJEFSCXXJQYNEJ-UHFFFAOYSA-N |

Kanonische SMILES |

CN1C(=CC(=N1)CC2CCC2)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclobutylmethyl)-1-methyl-1H-pyrazol-5-amine can be achieved through several synthetic routes. One common method involves the cycloaddition reaction of cyclobutylmethyl ketone with hydrazine, followed by methylation of the resulting pyrazole intermediate. The reaction conditions typically include the use of a solvent such as ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of 3-(Cyclobutylmethyl)-1-methyl-1H-pyrazol-5-amine may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the yield and purity of the final product. Additionally, purification techniques such as crystallization or chromatography are employed to isolate the desired compound.

Analyse Chemischer Reaktionen

Types of Reactions

3-(Cyclobutylmethyl)-1-methyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyrazole oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced pyrazole derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Pyrazole oxides.

Reduction: Reduced pyrazole derivatives.

Substitution: Substituted pyrazole compounds.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

3-(Cyclobutylmethyl)-1-methyl-1H-pyrazol-5-amine has been investigated for its potential as a bioactive molecule. Its structure allows for interactions with various biological targets, making it a candidate for drug development.

Anticancer Activity

Recent studies have indicated that compounds containing pyrazole moieties, including 3-(Cyclobutylmethyl)-1-methyl-1H-pyrazol-5-amine, exhibit anticancer properties. For instance, derivatives of pyrazoles have been shown to inhibit specific cancer cell lines by affecting cellular pathways involved in proliferation and apoptosis .

Protein Degradation

This compound is also recognized as a building block in the development of protein degraders. Protein degradation technology has emerged as a significant therapeutic strategy, particularly in targeting disease-related proteins for degradation rather than inhibition. The incorporation of 3-(Cyclobutylmethyl)-1-methyl-1H-pyrazol-5-amine into larger molecular constructs can facilitate the recruitment of E3 ligases, leading to targeted protein degradation .

Organic Synthesis Applications

In organic synthesis, 3-(Cyclobutylmethyl)-1-methyl-1H-pyrazol-5-amine serves as an important intermediate for creating more complex molecules. It can be utilized in various synthetic pathways due to its ability to undergo multiple chemical reactions, including condensation and reduction processes.

Synthesis of Derivatives

The compound can be used to synthesize other valuable derivatives through one-pot reactions, which streamline the process and improve yields. For example, reactions involving this pyrazole derivative with aldehydes have shown promising results in generating new N-substituted compounds with potential biological activity .

Case Study 1: Anticancer Activity

A study published in the journal Molecules highlighted the synthesis of pyrazole derivatives and their evaluation against cancer cell lines. The research showed that modifications at the pyrazole ring significantly influenced the anticancer activity, suggesting that 3-(Cyclobutylmethyl)-1-methyl-1H-pyrazol-5-amine could be optimized further for enhanced efficacy .

Case Study 2: Protein Degradation Technology

Another investigation focused on the incorporation of 3-(Cyclobutylmethyl)-1-methyl-1H-pyrazol-5-amine into bifunctional molecules designed for targeted protein degradation. The study demonstrated that the compound effectively engaged with E3 ligases, leading to the selective degradation of target proteins associated with various diseases .

Wirkmechanismus

The mechanism of action of 3-(Cyclobutylmethyl)-1-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

The table below compares key structural and physicochemical parameters of 3-(Cyclobutylmethyl)-1-methyl-1H-pyrazol-5-amine with its analogs:

Key Observations :

- Lipophilicity : Cyclobutylmethyl’s branched alkyl chain likely increases logP compared to cyclopropyl but reduces it relative to tert-butyl, balancing membrane permeability and aqueous solubility.

- Electronic Properties : The 4-chlorophenyl substituent introduces electron-withdrawing effects, which may alter reactivity or target affinity compared to alkyl-substituted analogs .

Biologische Aktivität

3-(Cyclobutylmethyl)-1-methyl-1H-pyrazol-5-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Structural Characteristics

The molecular structure of 3-(Cyclobutylmethyl)-1-methyl-1H-pyrazol-5-amine includes a pyrazole ring and a cyclobutylmethyl substituent, which contribute to its biological properties. The compound's ability to engage in π-π stacking interactions and form hydrogen bonds is crucial for its interactions with biological targets.

Research indicates that 3-(Cyclobutylmethyl)-1-methyl-1H-pyrazol-5-amine exhibits various mechanisms of action, primarily through:

- Enzyme Inhibition : The compound has been studied for its potential to inhibit enzymes involved in inflammatory pathways. For example, it may inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.

- Receptor Modulation : It can also modulate receptor activity, influencing signaling pathways that are relevant in cancer and other diseases.

Biological Activities

The biological activities associated with 3-(Cyclobutylmethyl)-1-methyl-1H-pyrazol-5-amine include:

- Anti-inflammatory Properties : Similar compounds have shown promise in reducing inflammation, which is critical in conditions like arthritis and other inflammatory diseases.

- Anticancer Activity : The compound is being investigated for its potential as an anticancer agent, particularly against specific types of leukemia cells.

Table 1: Summary of Biological Activities

Case Study: Anti-inflammatory Effects

In a study examining the anti-inflammatory effects of pyrazole derivatives, compounds similar to 3-(Cyclobutylmethyl)-1-methyl-1H-pyrazol-5-amine were tested in carrageenan-induced edema models. The results indicated that these compounds significantly reduced swelling compared to controls, suggesting a strong anti-inflammatory effect comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin .

Case Study: Anticancer Potential

Research focusing on the anticancer properties of pyrazole derivatives highlighted that 3-(Cyclobutylmethyl)-1-methyl-1H-pyrazol-5-amine exhibited selective toxicity towards acute myeloid leukemia (AML) cells. The compound was shown to induce apoptosis through the activation of caspase pathways, supporting its potential as a therapeutic agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.